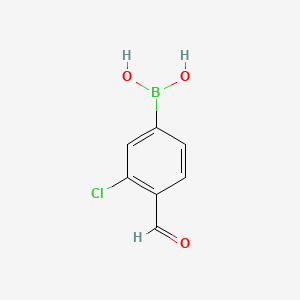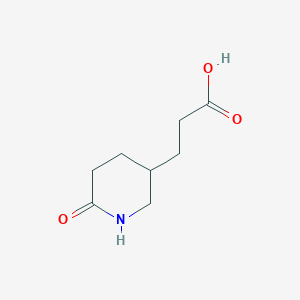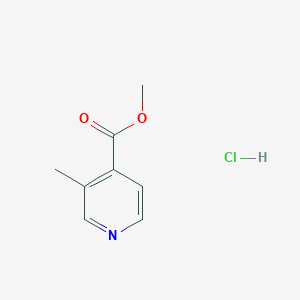
2-Chlor-N-(4-Chlor-2-fluorphenyl)propanamid
Übersicht
Beschreibung
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a propanamide group
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
The exact mode of action of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is not clearly defined in the available literature. It is likely that the compound interacts with its targets, leading to changes in their activity. This can result in alterations in cellular signaling and metabolic processes .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing various biological processes .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions typically involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.
Cellular Effects
The effects of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide on various types of cells and cellular processes are diverse and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to the levels of various metabolites and the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide involves several key processes at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can bind to the active sites of enzymes, such as cytochrome P450, leading to the inhibition of their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression, without causing significant toxicity . At higher doses, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain dosage levels.
Metabolic Pathways
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of more water-soluble metabolites that can be readily excreted from the body. The involvement of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can bind to intracellular proteins, which may influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The activity and function of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can be affected by its subcellular localization, as the local environment within these organelles can modulate its interactions with target proteins and other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide typically involves the reaction of 4-chloro-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
For industrial production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous due to its ease of recovery and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-fluorobenzaldehyde: Used in the synthesis of various organic compounds.
1-chloro-2-fluoro-4-nitrobenzene: Another halogenated aromatic compound with different functional groups.
2-chloro-5-fluorophenol: A phenolic compound with similar halogen substituents.
Uniqueness
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with the propanamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHXTGYYFGIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)

![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)







![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
